Imidazo[1,2-a]pyrazine-6-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine-6-carboxylic acid is a versatile scaffold in organic synthesis and drug development . .
Mode of Action
It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development
Biochemical Pathways
It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
One related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.
Result of Action
It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development , suggesting that it may have multifarious biological activity.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrazine-6-carboxylic acid has been found to interact with various biomolecules. It has been used as a core backbone in the development of covalent inhibitors . The compound’s reactivity and multifarious biological activity have been highlighted in various studies .
Cellular Effects
For instance, imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . These compounds have shown potent effects against KRAS G12C-mutated NCI-H358 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine-6-carboxylic acid typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with glyoxal in the presence of a base can yield the imidazo[1,2-a]pyrazine core . Further functionalization at the 6-position can be achieved through various organic reactions, such as halogenation followed by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-carboxylic acid position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Used in various research areas, including materials science and pharmacology
Uniqueness
Imidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXHAUMBJWTEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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